molecular formula C14H19NO3 B14243841 4-Formyl-N-(6-hydroxyhexyl)benzamide CAS No. 392656-94-9

4-Formyl-N-(6-hydroxyhexyl)benzamide

Cat. No.: B14243841
CAS No.: 392656-94-9
M. Wt: 249.30 g/mol
InChI Key: FRIDGPYYHRECHO-UHFFFAOYSA-N
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Description

4-Formyl-N-(6-hydroxyhexyl)benzamide is a chemical compound with the molecular formula C14H19NO3. It is a benzamide derivative characterized by the presence of a formyl group at the 4-position and a hydroxyhexyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N-(6-hydroxyhexyl)benzamide typically involves the condensation of 4-formylbenzoic acid with 6-aminohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which promotes the condensation reaction efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-(6-hydroxyhexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxyhexyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic reagents.

Major Products Formed

    Oxidation: 4-Carboxy-N-(6-hydroxyhexyl)benzamide.

    Reduction: 4-Hydroxymethyl-N-(6-hydroxyhexyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Formyl-N-(6-hydroxyhexyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Formyl-N-(6-hydroxyhexyl)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyhexyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzoic acid: Lacks the hydroxyhexyl group, making it less soluble in aqueous environments.

    N-(6-Hydroxyhexyl)benzamide: Lacks the formyl group, reducing its reactivity with nucleophiles.

Uniqueness

4-Formyl-N-(6-hydroxyhexyl)benzamide is unique due to the presence of both the formyl and hydroxyhexyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions that are not possible with simpler benzamide derivatives .

Properties

CAS No.

392656-94-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-formyl-N-(6-hydroxyhexyl)benzamide

InChI

InChI=1S/C14H19NO3/c16-10-4-2-1-3-9-15-14(18)13-7-5-12(11-17)6-8-13/h5-8,11,16H,1-4,9-10H2,(H,15,18)

InChI Key

FRIDGPYYHRECHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCCCCCO

Origin of Product

United States

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